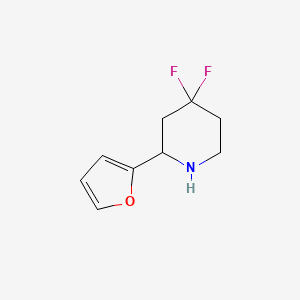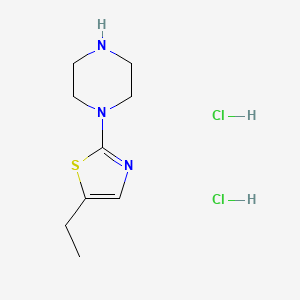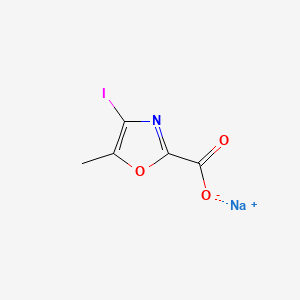
1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one, also known as 2-Fluoro-1-(5-bromopyridin-3-yl)ethanone, is a compound of interest in the field of organic and medicinal chemistry. It is a key intermediate in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and anticancer agents. This compound has been studied extensively in the laboratory, and its unique properties make it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of antimalarial drugs, such as chloroquine, and anticancer agents, such as doxorubicin. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as polymers, dyes, and surfactants.
Wirkmechanismus
The mechanism of action of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is not fully understood. However, it is believed that the compound reacts with other molecules to form a variety of products, depending on the reaction conditions. For example, in the presence of a strong base, the compound can react with other molecules to form a variety of products, such as polymers, dyes, and surfactants. Additionally, the compound can react with other molecules to form a variety of pharmaceuticals, such as antimalarial drugs and anticancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one are not fully known. However, the compound has been found to have some biological activity. In particular, it has been shown to have antimalarial activity, indicating that it may have potential as an antimalarial drug. Additionally, the compound has been found to have some anticancer activity, indicating that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one for laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of the compound is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of certain reactions.
Zukünftige Richtungen
Future research on 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one could focus on further elucidating its mechanism of action and exploring its potential as an antimalarial and anticancer agent. Additionally, research could focus on exploring the compound’s potential as a precursor for other pharmaceuticals and organic compounds. Additionally, further research could be conducted to explore the compound’s potential as a catalyst in a variety of reactions, as well as its potential as a surfactant. Finally, research could be conducted to explore the compound’s potential as a dye or pigment.
Synthesemethoden
The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one has been reported in the literature. One method involves the reaction of 5-bromopyridine and 2-fluoroethanone in the presence of a strong base, such as potassium carbonate, to form the desired product. The reaction is typically conducted in a sealed tube at elevated temperatures (100-120°C). The reaction is typically complete within 30 minutes.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNXPSQHQXCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)

![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)

